N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide
Description
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide is a synthetic carboxamide derivative characterized by a 2-methylbenzenecarboxamide core linked via an ethyl chain to a 4-chlorophenylsulfanyl group. The sulfanyl (thioether) moiety introduces a sulfur atom bonded to the ethyl spacer, distinguishing it from sulfonyl or sulfonic acid derivatives. While explicit pharmacological data for this compound is unavailable in the provided evidence, its structural features align with bioactive carboxamides studied in medicinal chemistry, such as σ receptor ligands or enzyme inhibitors .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-4-2-3-5-15(12)16(19)18-10-11-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAIIYFJCVMAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.
Coupling with Ethylamine: The intermediate is then reacted with ethylamine under controlled conditions to form the ethyl-substituted product.
Amidation Reaction: The final step involves the reaction of the ethyl-substituted product with 2-methylbenzenecarboxylic acid in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
- Key Differences : BD 1008 replaces the carboxamide with a pyrrolidinyl-ethylamine group and features a dichlorophenyl substituent. The absence of a sulfur-containing linker reduces metabolic susceptibility compared to the thioether group in the target compound .
- Pharmacological Relevance : BD 1008 is a σ receptor antagonist, suggesting that carboxamide derivatives with sulfur linkers may have unexplored σ receptor interactions .
4-Chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide (CAS 422274-69-9)
4-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (35017-57-3)
- Key Differences : The sulfonyl group replaces the thioether, increasing oxidation state and stability. The benzoxazine ring introduces rigidity, contrasting with the target compound’s linear ethyl linker .
- Functional Implications : Sulfonyl groups are less prone to metabolic oxidation than thioethers, suggesting divergent pharmacokinetic profiles .
Linker and Functional Group Analysis
Hypothesized Physicochemical Properties
- Solubility: The target compound’s ethyl linker and 2-methyl group may lower aqueous solubility compared to the cyano-substituted analog .
- logP : The 4-chlorophenyl and thioether groups likely increase logP relative to sulfonyl-containing analogs like 35017-57-3 .
- Metabolic Stability : The thioether linker is susceptible to oxidation, whereas sulfonyl or amine linkers (e.g., BD 1008) may exhibit longer half-lives .
Research Findings and Implications
While direct pharmacological data for N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide is lacking, structural comparisons suggest:
Target Selectivity : The ethyl-thioether linker could facilitate interactions with sulfur-binding enzymes or receptors, a hypothesis supported by the activity of BD 1008 in σ receptor modulation .
Synthetic Accessibility : The absence of complex heterocycles (cf. 35017-57-3) may simplify synthesis .
Optimization Potential: Introducing electron-withdrawing groups (e.g., cyano) or replacing the thioether with sulfonyl could tune solubility and stability .
Biological Activity
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide, also known as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₄ClNOS
- Molecular Weight : 281.79 g/mol
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research suggests that the compound may exhibit:
- Antimicrobial Activity : The presence of the sulfonamide group suggests potential antibacterial properties, as many sulfonamides are known to inhibit bacterial growth by blocking folic acid synthesis.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially reducing inflammation in various models.
Pharmacological Effects
- Antibacterial Activity : Laboratory studies have demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli in vitro.
- Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly in inhibiting the growth of cancer cell lines. In vitro studies indicate that it may induce apoptosis in certain cancer cells by activating caspase pathways.
- Analgesic Properties : Some research indicates that this compound may possess analgesic effects, potentially through modulation of pain signaling pathways.
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Case Study 2: Cancer Cell Line Studies
Research conducted at a leading cancer research institute evaluated the compound's effects on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
